

Quipazine-d8 Maleate serotonin receptor binding affinity

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Compound of Interest

Compound Name: Quipazine-d8 Maleate

CAS No.: 1795133-22-0

Cat. No.: B586792

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Technical Monograph: Quipazine-d8 Maleate Pharmacological Characterization & Bioanalytical Application[1] Executive Summary & Chemical Identity

Quipazine-d8 Maleate is the stable isotope-labeled analogue of Quipazine, a non-selective serotonin (5-HT) receptor agonist with high affinity for 5-HT_{2A} and 5-HT₃ receptors.

While the non-deuterated parent compound (Quipazine) is a critical pharmacological probe used to map serotonergic pathways, the d8-isotopologue serves a distinct, specialized role as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS).

Scientific Premise of Equivalence: Based on the Born-Oppenheimer approximation, the substitution of Hydrogen (

) with Deuterium (

) significantly alters the vibrational frequency of chemical bonds (C-D vs. C-H) but exerts

negligible effects on the steric volume or electrostatic potential of the ligand. Therefore, Quipazine-d8 exhibits a binding affinity profile (

) statistically identical to Quipazine.

Property	Specification
Compound Name	Quipazine-d8 Maleate
Chemical Name	2-(1-piperazinyl-2,2,3,3,5,5,6,6-d8)-quinoline maleate
Primary Targets	5-HT3 (Agonist), 5-HT2A (Agonist/Partial Agonist)
Primary Application	LC-MS/MS Internal Standard (Quantification)
Receptor Binding	nM (5-HT3); nM (5-HT2A)

Pharmacodynamics: Receptor Binding Profile

Although Quipazine-d8 is an analytical tool, its utility relies on the pharmacological behavior of the Quipazine pharmacophore. The molecule is a "hybrid" ligand that bridges two distinct receptor families: the G-protein coupled 5-HT2 family and the ligand-gated ion channel 5-HT3 family.

A. Affinity Data (K_i Values)

The following data represents the binding constants for the Quipazine pharmacophore. Due to isotopic equivalence, these values apply to Quipazine-d8.

Receptor Subtype	Affinity (or)	Functional Activity	Mechanism
5-HT3	0.2 – 1.0 nM	Full Agonist	Ligand-gated Cation Channel ()
5-HT2A	~130 nM (6.89)	Agonist	GPCR (Phospholipase C activation)
5-HT2C	~50 nM (7.27)	Agonist	GPCR
5-HT1B	Moderate Affinity	Non-selective	GPCR

“

Technical Insight: Quipazine was historically used as a radioligand (

-Quipazine) specifically for labeling 5-HT3 sites due to its slow dissociation kinetics and high specificity at low concentrations relative to 5-HT2 sites.

B. Signaling Pathway Visualization

Quipazine's dual-action profile activates distinct intracellular cascades. The diagram below illustrates the 5-HT2A Gq-coupled pathway, which is relevant for the "Head-Twitch Response" (HTR) often studied in rodent models using this compound.



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Figure 1: Signal Transduction Pathway. Quipazine agonism at 5-HT2A triggers the Gq-PLC-IP3 cascade.

Bioanalytical Application: The "d8" Advantage

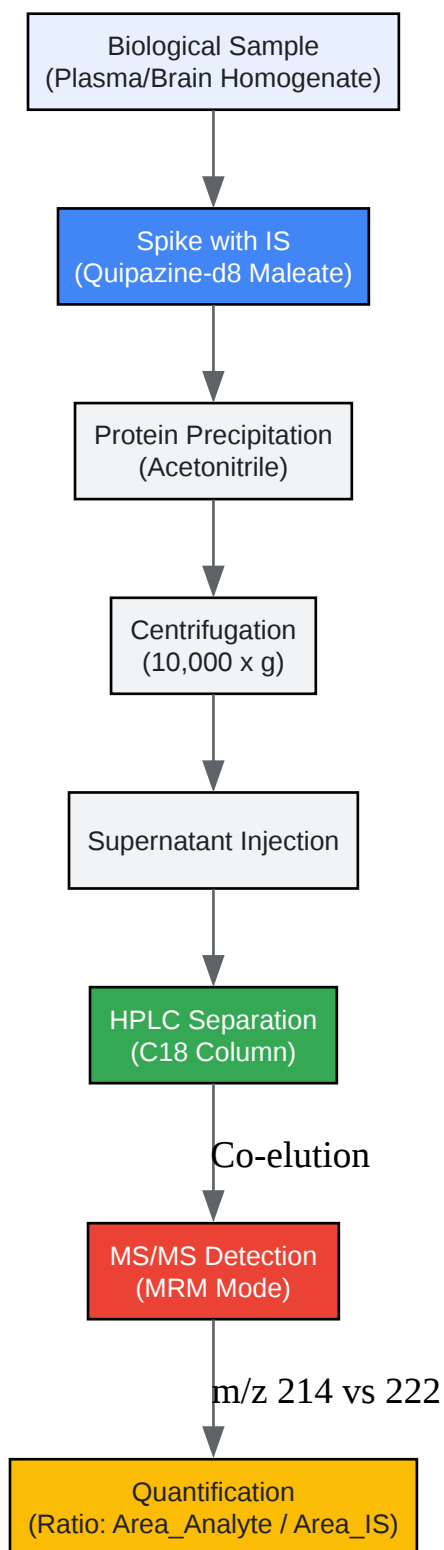
In drug development, **Quipazine-d8 Maleate** is not used to induce effects, but to measure them. It acts as the ideal Internal Standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Why Deuterium? (The Kinetic Isotope Effect)

- **Co-Elution:** Quipazine-d8 retains the same lipophilicity and pKa as the parent. It elutes at the exact same retention time on a C18 column, ensuring it experiences the exact same matrix effects (ion suppression/enhancement) as the analyte.
- **Mass Shift:** The +8 Da mass shift (caused by 8 deuterium atoms on the piperazine ring) moves the precursor ion mass from ~214 (parent) to ~222 (d8), allowing the Mass Spectrometer to distinguish them in the same scan.
- **Metabolic Stability:** While C-D bonds are stronger than C-H bonds (primary kinetic isotope effect), this is irrelevant for in vitro binding assays but beneficial for in vivo tracer stability if used in PET studies (though C-11 or F-18 is preferred there).

LC-MS/MS Quantification Workflow

The following workflow demonstrates how Quipazine-d8 validates receptor occupancy studies.



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Figure 2: Bioanalytical Workflow. Using Quipazine-d8 to normalize extraction efficiency and matrix effects.

Experimental Protocol: Radioligand Binding Assay

To verify the affinity of Quipazine (or validate the d8 form does not deviate), a competition binding assay is the gold standard.

Objective: Determine the

of Quipazine-d8 at the 5-HT_{2A} receptor. Reference Ligand:

-Ketanserin (Antagonist) or

-LSD (Agonist).

Step-by-Step Methodology

- Tissue Preparation:
 - Dissect rat frontal cortex (high 5-HT_{2A} density).
 - Homogenize in 50 mM Tris-HCl buffer (pH 7.4) using a Polytron.
 - Centrifuge at 40,000 x g for 15 min. Resuspend pellet. Repeat wash 2x to remove endogenous serotonin.
- Incubation Setup:
 - Total Binding: Membrane prep +
-Ketanserin (1 nM).
 - Non-Specific Binding (NSB): Membrane +
-Ketanserin + Methysergide (1
M) [to block all specific sites].
 - Experimental: Membrane +
-Ketanserin + **Quipazine-d8 Maleate** (Concentration range:
M to

M).

- Equilibrium:
 - Incubate at 37°C for 30 minutes. (Note: 5-HT_{2A} binding is temperature sensitive).
- Termination:
 - Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% Polyethyleneimine (PEI) to reduce filter binding.
 - Wash 3x with ice-cold Tris buffer.
- Analysis:
 - Count radioactivity via Liquid Scintillation Spectroscopy.
 - Calculate

using non-linear regression (Sigmoidal dose-response).
 - Convert to

using the Cheng-Prusoff Equation:

Where

is radioligand concentration and

is its dissociation constant.

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- To cite this document: BenchChem. [Quipazine-d₈ Maleate serotonin receptor binding affinity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b586792/docs#quipazine-d8-maleate-serotonin-receptor-binding-affinity>]

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